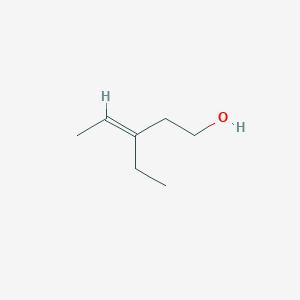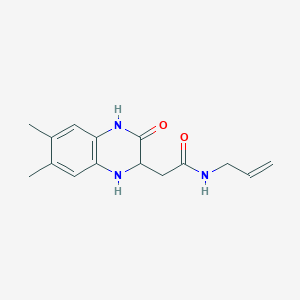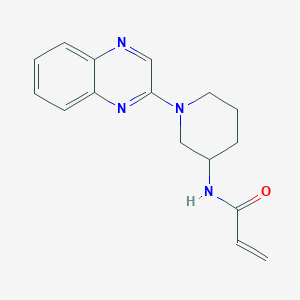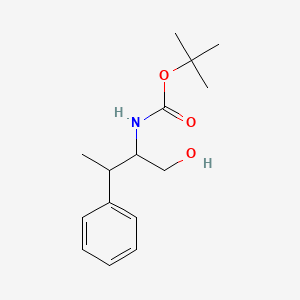
(E)-3-ethylpent-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(E)-3-ethylpent-3-en-1-ol” is determined by its molecular formula, C7H14O. The study of its structure would involve understanding the kinetic and thermodynamic properties that are structure-dependent .Chemical Reactions Analysis
While specific chemical reactions involving “(E)-3-ethylpent-3-en-1-ol” are not detailed in the search results, the study of chemical reactions often involves understanding the reactivity of various functionalized surfaces .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(E)-3-ethylpent-3-en-1-ol” determine its quality, stability, and characteristics . These properties are often influenced by factors such as its molecular structure and the conditions under which it is stored .Applications De Recherche Scientifique
Ethylene Oxide Sterilization of Medical Devices
Ethylene oxide (EO) sterilization is a critical process in medical device production, ensuring devices are free from microorganisms without compromising material integrity. Research by Mendes, Brandão, and Silva (2007) highlights the significance of EO in sterilizing medical devices, emphasizing its effectiveness and the ongoing development of mathematical models to optimize sterilization processes. This study underlines the importance of EO in medical applications, suggesting potential parallels in the use of (E)-3-ethylpent-3-en-1-ol in similar sterilization contexts (Mendes, Brandão, & Silva, 2007).
Pervaporation Membranes for Ethylene Glycol Purification
The purification of ethylene glycol (EG), a key ingredient in polyester and antifreeze production, is vital for the chemical industry. Rostovtseva, Faykov, and Pulyalina (2022) reviewed advancements in pervaporation membrane technologies for EG purification. Their work highlights how these membranes offer economical and environmentally friendly solutions for separating organic and aqueous-organic solutions, pointing to the potential for (E)-3-ethylpent-3-en-1-ol in enhancing separation processes or serving as a component in membrane fabrication (Rostovtseva, Faykov, & Pulyalina, 2022).
Postharvest Quality Maintenance through Ethylene Action Inhibition
Ethylene plays a crucial role in the ripening and senescence of fruits and vegetables. Martínez-Romero et al. (2007) discuss tools for inhibiting ethylene biosynthesis/action or removing ethylene to preserve postharvest quality. This review outlines the use of polyamines and 1-methylcyclopropene (1-MCP) in extending the shelf life of produce, suggesting a research avenue for (E)-3-ethylpent-3-en-1-ol in exploring its potential as an ethylene action inhibitor or in synergistic applications with existing technologies (Martínez-Romero et al., 2007).
Ethyl Glucuronide as an Alcohol Consumption Marker
Ethyl glucuronide (EtG) serves as a biomarker for alcohol consumption, detectable in various matrices including hair and nails. Studies on EtG, such as those by Crunelle et al. (2014) and Triolo et al. (2022), illustrate the compound's utility in monitoring alcohol intake over extended periods. This research underscores the importance of understanding metabolic byproducts and their detection, offering a perspective on how (E)-3-ethylpent-3-en-1-ol might be studied for similar biomarker applications in health and forensic science (Crunelle et al., 2014); (Triolo et al., 2022).
Safety and Hazards
Orientations Futures
The future directions for research on “(E)-3-ethylpent-3-en-1-ol” could involve further studies on its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Such research could contribute to a better understanding of this compound and its potential applications .
Propriétés
IUPAC Name |
(E)-3-ethylpent-3-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h3,8H,4-6H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUZULFHUKNCGI-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C)/CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-ethylpent-3-en-1-ol | |
CAS RN |
101084-27-9 |
Source


|
| Record name | 3-ethylpent-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2709685.png)
![Bis(2-[2-(morpholin-4-yl)ethyl]guanidine); sulfuric acid](/img/structure/B2709686.png)



![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3,5-difluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2709690.png)


![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2709698.png)
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2709699.png)


![2-Oxo-6-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2709705.png)
![N-(2,4-difluorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2709706.png)